3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride
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Overview
Description
3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a bicyclic amine derivative, characterized by a three-membered oxirane ring fused to a cyclohexane ring, forming a unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the cyclization process and the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.1]heptane: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Oxabicyclo[3.1.1]heptan-2-amine: Differing in the position of the amine group, which can alter its reactivity and interaction with biological targets.
Uniqueness
3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is unique due to its specific bicyclic structure combined with an amine group, which provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASGKTSEJJPMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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